Asenapine 13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of stable isotope-labeled metabolites of asenapine, including [13CD3]-asenapine, involves specialized synthetic steps. For example, the synthesis of [13CD3]-asenapine N-oxide proceeds in two steps, leveraging labeled precursors efficiently. Similarly, the production of other labeled metabolites like [13CD3]-asenapine 11-hydroxysulfate and [13C6]-N-desmethylasenapine follows established protocols with modifications to incorporate the stable isotopes. This approach ensures the availability of labeled compounds for detailed metabolic and pharmacokinetic studies (Kuethe, 2012).
Molecular Structure Analysis
The molecular structure of asenapine is characterized by a complex receptor affinity profile, binding with high affinity to various serotonin, adrenoceptors, dopamine receptors, and histamine receptors. Asenapine's unique structure contributes to its distinct pharmacological effects, differing significantly from other antipsychotics in terms of receptor binding affinities and functional characteristics (Shahid et al., 2009).
Chemical Reactions and Properties
Asenapine's chemical behavior, including its reactions and properties, is significantly influenced by its molecular structure. It undergoes various metabolic pathways, including oxidation, demethylation, and glucuronidation, leading to the formation of inactive metabolites. These pathways are crucial for understanding asenapine's pharmacokinetics and pharmacodynamics, as well as for developing analytical methods for its quantification in biological matrices (Patel et al., 2018).
Wissenschaftliche Forschungsanwendungen
Unique Receptor Signature : Asenapine exhibits a distinctive human receptor signature, differentiating it from other antipsychotics. It shows high affinity for serotonin, adrenoceptors, dopamine, and histamine receptors, with lower affinity for muscarinic receptors. This unique profile suggests its potential in treating schizophrenia and bipolar disorder (Shahid et al., 2009).
Pharmacokinetics and Assay Development : Asenapine's determination in the presence of its metabolites in human plasma has been described, highlighting a sensitive and selective liquid chromatography-tandem mass spectrometry assay. This research is crucial for understanding its metabolism and for clinical pharmacokinetic studies (Patel et al., 2018).
Efficacy in Schizophrenia and Bipolar Disorder : Asenapine has demonstrated efficacy in the acute treatment of both schizophrenia and bipolar I disorder. Its affinity for various receptors, including serotonin and dopamine receptors, underpins its therapeutic effect (Bishara & Taylor, 2009).
Effects on Monoaminergic Systems : Studies have shown that asenapine alters the activity of monoaminergic systems upon subacute and long-term administration. These effects could be significant in the treatment of mood disorders and schizophrenia (Oosterhof et al., 2015).
Regional and Dose-Related Dopamine Receptor Effects : Research into asenapine's long-term effects on dopamine receptor subtypes in rats suggests its region-specific and dose-dependent influence on the dopaminergic system, which may contribute to its unique psychopharmacological properties (Tarazi et al., 2008).
Electrophysiological Characterization : Asenapine's electrophysiological effects on various receptors in the rat brain have been characterized, highlighting its potent antagonistic activity at certain receptors and partial agonistic activity at others. These findings are crucial for understanding its mechanism of action (Ghanbari et al., 2009).
Eigenschaften
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-LBPJCRQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asenapine-13C,d3 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.